molecular formula C10H8ClN3O2 B1670939 Drazoxolon CAS No. 5707-69-7

Drazoxolon

Cat. No. B1670939
CAS RN: 5707-69-7
M. Wt: 237.64 g/mol
InChI Key: OOTHTARUZHONSW-LCYFTJDESA-N
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Description

Drazoxolon is an oxazole fungicide that is effective against seed and soil-borne diseases . It has the molecular formula C10H8ClN3O2 and a molecular weight of 237.64 .


Molecular Structure Analysis

The molecular structure of Drazoxolon consists of 10 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChIKey for Drazoxolon is OOTHTARUZHONSW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Drazoxolon is a white to light yellow crystal powder . It has a molecular weight of 237.64 .

Scientific Research Applications

Drazoxolon is a chemical compound with the formula C10H8ClN3O2 . It’s an oxazole fungicide effective against seed and soil-borne diseases . It’s often supplied as a suspension concentrate and used as a seed dressing .

As an analytical reference standard, Drazoxolon may be used for the determination of the analyte in fruit wine and foodstuffs by various chromatography techniques .

Safety And Hazards

Drazoxolon is classified as having acute toxicity and is toxic if swallowed . It is also very toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

4-[(2-chlorophenyl)diazenyl]-3-methyl-2H-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c1-6-9(10(15)16-14-6)13-12-8-5-3-2-4-7(8)11/h2-5,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGHYHHYHYAJBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)ON1)N=NC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041908, DTXSID10859925
Record name Drazoxolon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[2-(2-Chlorophenyl)hydrazinylidene]-3-methyl-1,2-oxazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Drazoxolon

CAS RN

5707-69-7
Record name Drazoxolon [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005707697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Drazoxolon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Drazoxolon
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.725
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DRAZOXOLON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B76Z92B5M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
324
Citations
K Lehtonen, LA Summers, GA Carter - Pesticide Science, 1972 - Wiley Online Library
… paper are formed by hydrolysis of drazoxolon in fungi, it is interesting to recall that a hydroxylated derivative of compound 2 is the major primary metaboliteI5 of drazoxolon in rats and …
Number of citations: 21 onlinelibrary.wiley.com
PE Russell, AEA Mussa - The Journal of Agricultural Science, 1977 - cambridge.org
… non-systemic fungicide Drazoxolon in inhibiting … Drazoxolon was ineffective unless applied at 50 % the commercial product concentration. A field trial using thiabendazole, Drazoxolon …
Number of citations: 6 www.cambridge.org
JR Anderson, RK Horsgood - Soil Biology and Biochemistry, 1971 - Elsevier
… This paper deals with the degradation of formulated and unformulated drazoxolon, and one of its metabolites, by soil bacteria and presents evidence for cell-free partial degradation by …
Number of citations: 4 www.sciencedirect.com
BB Trawally - 1984 - researcharchive.lincoln.ac.nz
… Captan and drazoxolon conferred protection only to the seeds against damping-off, but had … Drazoxolon was very effective in increasing seedling establishment at 12C. Seedling death …
Number of citations: 0 researcharchive.lincoln.ac.nz
GC Lewis - Pesticide science, 1988 - Wiley Online Library
… +thiram and also drazoxolon. Only benomyl+captan and drazoxolon did not increase … by all treatments except thiabendazole+thiram and drazoxolon. Only carbendazim + captan …
Number of citations: 11 onlinelibrary.wiley.com
JP Malone, HC McGimpsey… - Annals of Applied …, 1978 - Wiley Online Library
… When benomyl, drazoxolon, thiabendazole or zineb were applied as soil drenches to established grassland drazoxolon reduced the incidence of rhizoplane fungi. Benomyl and …
Number of citations: 7 onlinelibrary.wiley.com
ME Upstone - Annals of Applied Biology, 1976 - Wiley Online Library
In field trials in Kent soil drenches of captafol, drazoxolon, etridiazol and prothiocarb were applied to strawberries planted in red‐core‐infested soil. A single post‐planting drench of …
Number of citations: 3 onlinelibrary.wiley.com
PM SMITH, WH Read, FT Last - Annals of Applied Biology, 1969 - Wiley Online Library
… Powdery mildew was controlled more effectively when drazoxolon and quinomethionate were applied … % drazoxolon suggest that these sulphur concentrations caused some damage. …
Number of citations: 4 onlinelibrary.wiley.com
K Lehtonen, LA Summers - Australian Journal of Chemistry, 1970 - CSIRO Publishing
… 4 As a result of studies on the mode of action of drazoxolon, it was recently discovered that compounds of this type are potent uncouplers of oxidative phosphorylation. 5 This may …
Number of citations: 8 www.publish.csiro.au
JR Spokes, RMMD David, S Hayman - Pesticide science, 1981 - Wiley Online Library
… experiments 1 and 2) whereas the effects of triadimefon and drazoxolon were most apparent at the 5-week stage. After 15 weeks the effects of drazoxolon had disappeared although …
Number of citations: 56 onlinelibrary.wiley.com

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